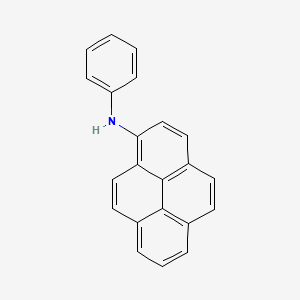

N-Phenylpyren-1-amine

Description

N-Phenylpyren-1-amine is an aromatic amine derivative featuring a pyrene core substituted with a phenyl group at the 1-position. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is known for its extended π-conjugation and high photostability, making it a promising candidate for optoelectronic applications. In this compound, the phenylamine moiety introduces electron-donating characteristics, which enhance charge-transfer properties. This compound has been explored extensively in organic light-emitting diodes (OLEDs) due to its ability to form thermally activated delayed fluorescence (TADF) emitters. For instance, derivatives like N-(9,9-diphenyl-9H-fluoren-2-yl)-N-phenylpyren-1-amine (SPy) and N1,N6-bis(9,9-diphenyl-9H-fluoren-2-yl)-N1,N6-diphenylpyrene-1,6-diamine (DPy) exhibit improved electroluminescence efficiency and thermal stability in OLED devices .

Properties

CAS No. |

65838-93-9 |

|---|---|

Molecular Formula |

C22H15N |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-phenylpyren-1-amine |

InChI |

InChI=1S/C22H15N/c1-2-7-18(8-3-1)23-20-14-12-17-10-9-15-5-4-6-16-11-13-19(20)22(17)21(15)16/h1-14,23H |

InChI Key |

MSFZMZDSTSIPFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrene-Based Amine Derivatives

Pyrene derivatives with amine substituents are primarily designed for OLED applications. Key examples include:

- SPy : Substituted with bulky 9,9-diphenylfluorenyl groups, this derivative achieves a high glass-transition temperature (Tg > 150°C), critical for device durability. Its photoluminescence quantum yield (PLQY) exceeds 90% in doped films .

- DPy : With dual amine substituents, DPy shows broader emission spectra and higher charge-carrier mobility compared to SPy, attributed to its extended conjugation and symmetric structure .

Key Insight : Bulky substituents in SPy/DPy reduce aggregation-caused quenching (ACQ), while the pyrene core enables efficient intersystem crossing (ISC) for TADF.

Pyrimidin-2-amine Derivatives

Pyrimidin-2-amine derivatives, such as those reported in , exhibit diverse substituents (e.g., furyl, phenylpyrrolyl) and higher melting points compared to pyrene-based amines. These compounds are often explored for pharmaceutical or agrochemical applications due to their heterocyclic rigidity and hydrogen-bonding capacity.

Key Insight : The pyrimidine ring’s electron-deficient nature contrasts with pyrene’s electron-rich system, leading to divergent applications (optoelectronics vs. bioactive molecules).

Piperidine and Piperazin-1-yl Derivatives

Piperidine-based amines like 1-Benzyl-N-phenylpiperidin-4-amine () are structurally distinct but share the N-phenylamine motif. These compounds are prevalent in pharmaceutical research, such as intermediates for opioid analogs (e.g., Fentanyl derivatives).

Key Insight : Piperidine/piperazine rings introduce conformational flexibility, enhancing binding affinity in drug-receptor interactions compared to planar pyrene systems.

Other Aromatic Amines

- Pheniramine (–10): A dimethylaminopropyl-substituted pyridylphenylamine used as an antihistamine. Its structure emphasizes the role of alkylamine chains in bioactivity.

- N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine (): Combines allyl and piperidinyl groups for agrochemical applications, highlighting versatility in amine functionalization.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Core Structure | Molecular Weight | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| This compound | Pyrene + phenyl | ~447.57* | Not reported | OLEDs |

| SPy | Pyrene + fluorenyl | ~700.00* | >150 (Tg) | TADF-OLEDs |

| 3l (Pyrimidin-2-amine) | Pyrimidine | 285.35 | 194–196 | Pharmaceutical |

| 1-Benzyl-N-phenylpiperidin-4-amine | Piperidine | 266.38 | Not reported | Drug intermediates |

*Estimated based on structural analogs due to lack of explicit data in evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.